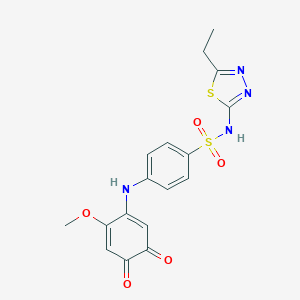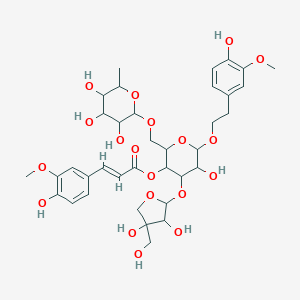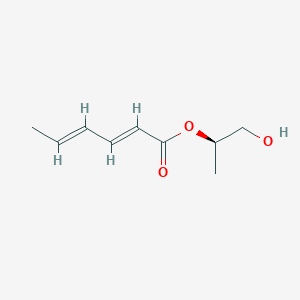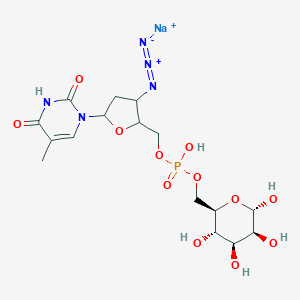
4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate (TE-CAMP) is a synthetic derivative of adenosine monophosphate (AMP). It is a potent activator of cyclic AMP-dependent protein kinase A (PKA) and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate activates PKA by binding to the regulatory subunits of the enzyme, causing a conformational change that releases the catalytic subunits. The catalytic subunits then phosphorylate downstream targets, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These include the activation of glucose metabolism, the inhibition of cell proliferation, and the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate has several advantages as a tool for scientific research. It is highly specific for PKA activation and has a well-characterized mechanism of action. Additionally, this compound is stable and can be stored for long periods, making it a convenient tool for experiments. However, this compound also has some limitations. It is relatively expensive and can be difficult to synthesize. Additionally, this compound may have off-target effects, leading to potential confounding results.
Orientations Futures
There are several potential future directions for research on 4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Additionally, researchers may explore the potential of this compound as a therapeutic agent for the treatment of neurological disorders. Finally, further studies may be conducted to elucidate the precise biochemical and physiological effects of this compound activation in different cell types and tissues.
Méthodes De Synthèse
4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate can be synthesized using a variety of methods. One common method involves the reaction of 2-ethyl adenosine with tosyl chloride to form 2-ethyl adenosine 5'-tosylate. This intermediate is then reacted with diethyl oxalate to form 4-tolyloxycarbonyl-2-ethyl adenosine, which is subsequently phosphorylated with phosphorus oxychloride to form this compound.
Applications De Recherche Scientifique
4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate has been used extensively in scientific research as a tool to activate PKA. PKA is a critical signaling molecule that regulates a wide range of cellular processes, including metabolism, gene expression, and cell division. By activating PKA, this compound can be used to study the physiological and biochemical effects of PKA activation in various cell types and tissues.
Propriétés
Numéro CAS |
125882-88-4 |
|---|---|
Formule moléculaire |
C20H24N5O9P |
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
(4-methylphenyl) 3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C20H24N5O9P/c1-11-2-4-12(5-3-11)33-14(26)6-7-31-35(29,30)32-8-13-16(27)17(28)20(34-13)25-10-24-15-18(21)22-9-23-19(15)25/h2-5,9-10,13,16-17,20,27-28H,6-8H2,1H3,(H,29,30)(H2,21,22,23)/t13-,16-,17-,20-/m1/s1 |
Clé InChI |
WWPDJOVDMBVAGM-AEVYOOLXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC(=O)CCOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
CC1=CC=C(C=C1)OC(=O)CCOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)CCOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonymes |
4-tolyloxycarbonyl-2-ethyl adenosine monophosphate 4-tolyloxycarbonyl-2-ethyl AMP RP 53801 RP-53801 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)




![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)


![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
